

Technical Guide: Physicochemical Properties of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

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Compound of Interest

Compound Name: 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

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Introduction

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine is a heterocyclic organic compound that holds potential as a building block in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected piperidine ring linked to a bromopyrimidine moiety via an ether linkage, presents several sites for chemical modification, making it a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside proposed experimental protocols for its synthesis and analysis, to support its application in research and development.

Physicochemical Data

The following table summarizes the key physicochemical properties of **1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine**.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₀ BrN ₃ O ₃	[1] [2]
Molecular Weight	358.23 g/mol	[1] [2]
CAS Number	914347-76-5	[1] [2]
Density	1.394 g/cm ³	[2]
Boiling Point	451.6 °C at 760 mmHg	[2]
Flash Point	226.9 °C	[2]
Exact Mass	357.06900 u	[2]
LogP	2.95530	[2]
Refractive Index	1.548	[2]
Melting Point	Not available	[2]

Experimental Protocols

Due to the limited availability of published experimental data for **1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine**, the following protocols are proposed based on established synthetic and analytical methodologies for structurally related compounds.

Synthesis: Williamson Ether Synthesis

A plausible and common method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In this case, the alkoxide of 1-Boc-3-hydroxypiperidine would react with 2,5-dibromopyrimidine.

Materials:

- 1-Boc-3-hydroxypiperidine
- 2,5-dibromopyrimidine
- Sodium hydride (NaH) 60% dispersion in mineral oil

- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of 1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
- Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
- Add a solution of 2,5-dibromopyrimidine (1.1 eq) in anhydrous DMF to the reaction mixture.
- Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **1-Boc-3-(5-Bromopyrimidin-2-**

yl oxy)piperidine.

Analytical Workflow

A standard workflow for the characterization and purity assessment of the synthesized compound would involve the following techniques:

- Thin Layer Chromatography (TLC): Used for monitoring the progress of the synthesis and for preliminary purity assessment. A suitable mobile phase would be a mixture of hexane and ethyl acetate. Visualization can be achieved using UV light (254 nm) and/or a potassium permanganate stain.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a common choice.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound. ^1H NMR and ^{13}C NMR spectra should be acquired. The chemical shifts, multiplicities, and integration values of the peaks in the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, will provide detailed structural information.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, and the observed mass-to-charge ratio (m/z) of the molecular ion ($[\text{M}+\text{H}]^+$) should correspond to the calculated molecular weight.

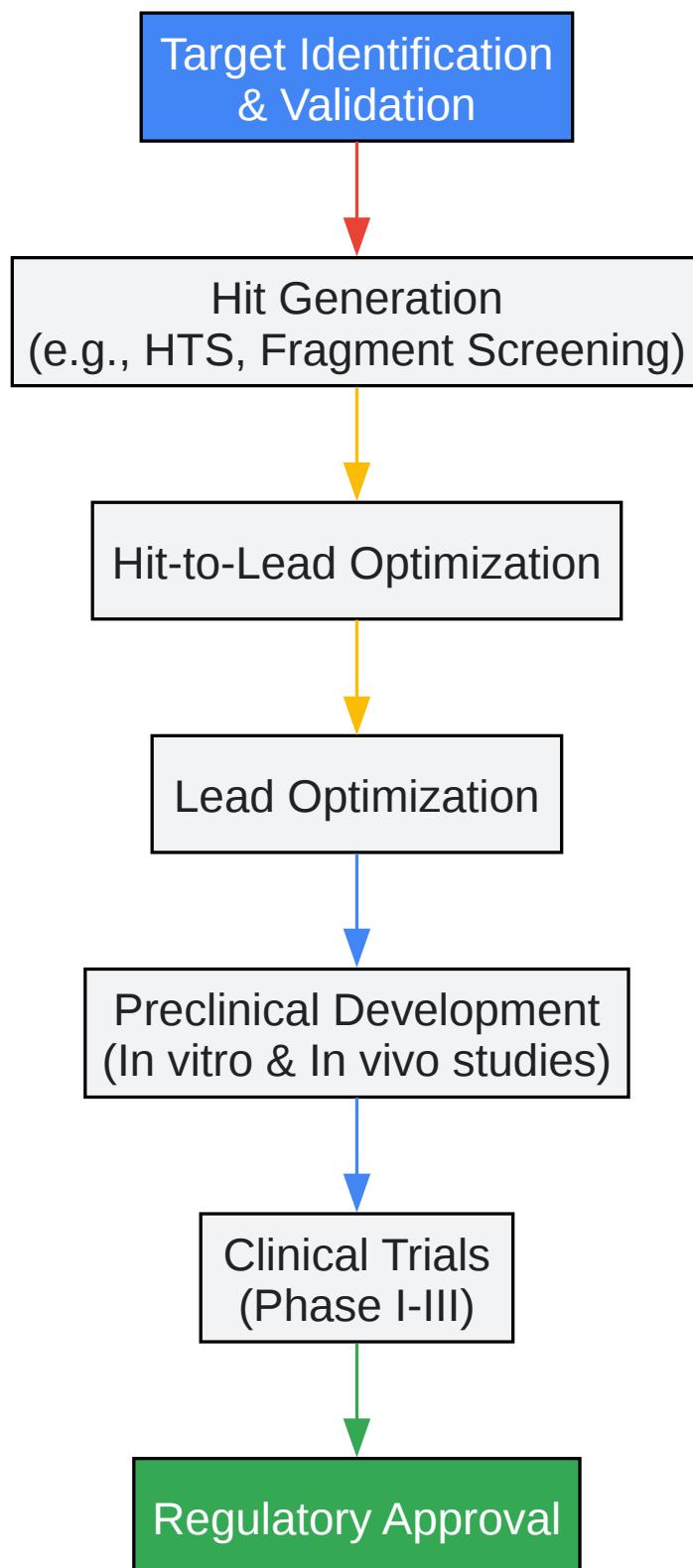
Visualizations

The following diagrams illustrate the proposed synthetic and analytical workflow, as well as a general workflow for drug discovery and development, which is relevant to the potential applications of this compound.



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Caption: Proposed workflow for the synthesis and analysis of **1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine**.

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Caption: A generalized workflow for drug discovery and development.

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